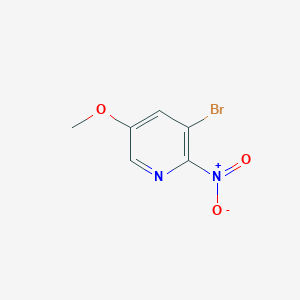

3-Bromo-5-methoxy-2-nitropyridine

Description

Overview of Pyridine (B92270) Derivatives as Fundamental Scaffolds

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This six-membered heteroaromatic ring is a ubiquitous feature in a vast array of natural and synthetic molecules, establishing it as a cornerstone of heterocyclic chemistry. wikipedia.orgnih.gov Pyridine and its derivatives are found in essential natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.gov

The presence of the electronegative nitrogen atom in the ring imparts distinct chemical properties compared to benzene. wikipedia.org It makes the pyridine ring electron-deficient, which influences its reactivity in substitution reactions. wikipedia.org Furthermore, the nitrogen atom possesses a non-bonding pair of electrons that is not part of the aromatic π-system, rendering pyridine a weak base with properties similar to tertiary amines. wikipedia.orgnih.gov This basicity and the ability to form hydrogen bonds are crucial for its interactions with biological targets like enzymes and receptors, significantly enhancing the pharmacokinetic properties of drug molecules. nih.gov

Due to these versatile characteristics, pyridine scaffolds are extensively utilized in medicinal chemistry, agrochemicals, and materials science. nih.govrsc.org The pyridine nucleus is a key component in thousands of existing drug candidates and has been consistently incorporated into a diverse range of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.orgrsc.org Its utility as a precursor, reagent, and solvent further cements its status as a privileged scaffold in organic synthesis. rsc.org

Contextualization of 3-Bromo-5-methoxy-2-nitropyridine within Pyridine Chemistry

Within the extensive family of pyridine derivatives, this compound (CAS No: 152684-26-9) is a polysubstituted heterocycle. Its structure is characterized by a pyridine core functionalized with three key substituent groups: a bromine atom at position 3, a methoxy (B1213986) group (-OCH₃) at position 5, and a nitro group (-NO₂) at position 2.

The specific arrangement and nature of these substituents significantly influence the compound's chemical reactivity. The nitro group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and provides a reactive site for cross-coupling reactions, allowing for the construction of more complex molecules. nbinno.com The methoxy group, an electron-donating group, modulates the electronic properties of the ring system. nbinno.com This combination of functional groups makes this compound a versatile synthetic intermediate, particularly in the creation of complex molecules for pharmaceutical and agrochemical research. guidechem.cominnospk.com

The physical and chemical properties of this compound are summarized in the interactive table below.

Data sourced from PubChem and Chemsrc. nih.govchemsrc.com

Historical Development and Emerging Research Trajectories of Halogenated Nitropyridines

The synthesis of substituted pyridines, particularly those bearing both halogen and nitro groups, has been a subject of extensive research. The direct halogenation and nitration of the pyridine ring are often challenging due to the ring's electron-deficient nature, which deactivates it towards common electrophilic substitution reagents. wikipedia.org Historically, harsh reaction conditions were often necessary. For instance, the halogenation of certain hydroxypyridines required high temperatures and pressures in closed systems. google.com The first publication on the halogenation of pyridine appeared in 1943. acs.org

Over time, more sophisticated and milder methods have been developed for the synthesis of halogenated nitropyridines. These often involve multi-step sequences starting from pre-functionalized pyridine rings. guidechem.com For example, a common route to prepare nitropyridines involves reacting the pyridine with dinitrogen pentoxide, followed by treatment with sodium bisulfite. ntnu.no The introduction of halogens can be achieved through various reagents and reaction conditions, depending on the desired regioselectivity. rsc.org

Emerging research trajectories for halogenated nitropyridines are heavily focused on their application as versatile chemical building blocks. innospk.comnbinno.com Their utility as intermediates is prominent in the pharmaceutical and agrochemical industries. guidechem.cominnospk.com The presence of multiple, distinct reactive sites on the pyridine ring allows for sequential and selective chemical transformations. This enables medicinal chemists to construct complex molecular architectures and generate libraries of diverse compounds for screening as potential drug candidates. nbinno.com The strategic incorporation of these scaffolds can streamline synthetic routes and accelerate the development pipeline for new therapeutics and other advanced materials. nbinno.com

Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O3 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

3-bromo-5-methoxy-2-nitropyridine |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 |

InChI Key |

BCERQQGSESCQJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Methoxy 2 Nitropyridine

Classical Synthetic Routes

Classical synthetic routes offer foundational methods for obtaining 3-Bromo-5-methoxy-2-nitropyridine. These routes are typically characterized by electrophilic aromatic substitution, specifically nitration, or by nucleophilic aromatic substitution, leveraging the electronic properties of existing substituents to direct the reaction to the desired position.

The introduction of a nitro group onto an already substituted pyridine (B92270) ring is a common strategy. The success of this approach hinges on the directing effects of the substituents already present on the ring, which control the position of the incoming electrophile (NO₂⁺).

The direct nitration of 3-Bromo-5-methoxypyridine (B189597) presents a potential, though complex, route to the target compound. The regiochemical outcome of this electrophilic aromatic substitution is governed by the combined directing effects of the substituents and the pyridine nitrogen atom.

Directing Effects of Substituents :

Methoxy (B1213986) Group (-OCH₃) : Located at the 5-position, the methoxy group is a powerful activating group and directs incoming electrophiles to the ortho (positions 4 and 6) and para positions. Due to its electron-donating nature via resonance, it increases the nucleophilicity of the ring.

Bromo Group (-Br) : Positioned at C3, the bromo group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance effects of its lone pairs. It directs towards positions 2, 4, and 6.

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions.

The interplay of these effects makes achieving high regioselectivity for the C2 position challenging. The C4 position is activated by both the methoxy and bromo groups, while the C2 and C6 positions are activated by one group but deactivated by the ring nitrogen. Therefore, a mixture of nitrated isomers is likely, requiring careful optimization to favor the formation of this compound.

To maximize the yield of the desired 2-nitro isomer and minimize the formation of byproducts, careful optimization of the reaction conditions is crucial. Standard nitration protocols for halogenated pyridines often serve as a starting point.

Key parameters for optimization include:

Nitrating Agent : The choice of nitrating agent is critical. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is common. The strength and concentration can be varied; for instance, using fuming nitric acid can increase reactivity but may decrease selectivity.

Temperature : Electrophilic nitrations are typically conducted at low temperatures (e.g., 0–10 °C) to control the exothermic reaction and improve regioselectivity. Preventing side reactions like polynitration is a key goal of temperature control.

Reaction Time and Monitoring : The reaction progress must be monitored, often using techniques like Thin-Layer Chromatography (TLC), to quench the reaction upon consumption of the starting material and before the significant formation of undesired products.

An illustrative example, the nitration of 2-bromo-5-chloropyridine, utilizes a mixture of concentrated sulfuric and fuming nitric acids at 0–5°C. A similar approach would be the logical starting point for optimizing the nitration of 3-Bromo-5-methoxypyridine.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Nitrating Agent | HNO₃ / H₂SO₄ | Standard conditions for generating the nitronium ion (NO₂⁺). | |

| Temperature | 0–10 °C | Controls exothermicity and improves regioselectivity by minimizing side-product formation. | |

| Monitoring | TLC | Ensures the reaction is stopped at the optimal time to maximize yield. |

An alternative and often more regioselective approach is Nucleophilic Aromatic Substitution (SNAr). This method involves a precursor pyridine ring that is highly activated towards nucleophilic attack by a strong electron-withdrawing group, typically a nitro group.

A plausible SNAr strategy to synthesize this compound involves the displacement of a halide at the C5 position with a methoxide (B1231860) nucleophile. A suitable starting material for this would be 3-Bromo-5-chloro-2-nitropyridine .

In this reaction, sodium methoxide (NaOCH₃) is used as the nucleophile in a polar solvent like methanol. The reaction proceeds by the addition of the methoxide ion to the electron-deficient pyridine ring, followed by the elimination of the chloride ion. While a direct synthesis for this specific transformation is not widely documented, the methoxylation of the isomeric 5-Bromo-2-chloro-3-nitropyridine (B118568) proceeds with a 98% yield when treated with sodium methoxide in methanol, demonstrating the high efficiency of such reactions. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | Methanol | 0 °C to Room Temp | 98% | chemicalbook.com |

| 3-Bromo-5-chloro-2-nitropyridine (Proposed) | Sodium Methoxide | Methanol | (Not specified) | (Not specified) |

The regioselectivity of SNAr reactions on pyridine rings is profoundly influenced by the position of the electron-withdrawing substituents, particularly the nitro group.

The nitro group is a potent activating group for SNAr because it can effectively stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. This stabilization is most effective when the nucleophile attacks at the positions ortho or para to the nitro group.

In the proposed precursor, 3-Bromo-5-chloro-2-nitropyridine , the nitro group is at the C2 position. This strongly activates the C5 position, which is para to it. The C3 position, being ortho to the nitro group, is also activated. However, the halide at C5 is generally a better leaving group and its position is sterically more accessible than the C3 position, which is flanked by both the nitro and bromo groups. Therefore, the methoxide nucleophile will preferentially attack the C5 position, leading to the regioselective displacement of the chloride and the formation of the desired this compound.

Nucleophilic Aromatic Substitution Strategies

Advanced Synthetic Approaches and Chemical Transformations

The strategic introduction of substituents onto the pyridine ring requires a nuanced understanding of its electronic properties. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution, while simultaneously activating the ortho (2,6) and para (4) positions for nucleophilic attack. The existing substituents on the ring further modulate this reactivity, dictating the regiochemical outcome of subsequent functionalization steps.

Mechanistic Considerations in Pyridine Functionalization

The synthesis of this compound involves the careful orchestration of substitution reactions, with the final nitration step being particularly crucial. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the pre-existing bromo and methoxy groups.

A pivotal study on the nitration of the closely related 3-bromo-5-methoxypyridine-N-oxide provides significant insight. researchgate.net In this case, the nitration with a mixture of fuming nitric acid and sulfuric acid does not yield the 4-nitro compound, which might be expected based on some empirical rules. Instead, the 6-nitro derivative is isolated as the sole reaction product. researchgate.net This corresponds to the 2-position in the parent pyridine ring. The N-oxide group is known to direct electrophiles to the 4-position, but the synergistic effect of the 3-bromo and 5-methoxy substituents redirects the incoming nitro group to the 6-position. This highlights the powerful directing influence of the substituent pattern, which can override the inherent reactivity of the pyridine N-oxide ring.

While the direct nitration of 3-bromo-5-methoxypyridine itself is not explicitly detailed in the same study, the results from the N-oxide analogue strongly suggest that the 2-position is highly activated towards electrophilic attack. The methoxy group at the 5-position is an ortho, para-director, and while the para-position (2-position) is activated, the ortho-position (4-position) is also activated. The bromine at the 3-position is a deactivating ortho, para-director. The combination of these effects, along with the intrinsic reactivity of the pyridine ring, leads to the observed high regioselectivity for the 2-position.

Computational studies on the electrophilic aromatic substitution of pyridine derivatives with the nitronium ion (NO2+) have shown that these reactions proceed through a stepwise polar mechanism involving the formation of a tetrahedral cation intermediate. rsc.org The stability of this intermediate is the determining factor for the regiochemical outcome. In the case of 3-bromo-5-methoxypyridine, the resonance stabilization of the intermediate formed upon attack at the 2-position is likely the most favorable due to the electronic contributions of the methoxy and bromo substituents.

Multi-Step Synthesis Pathways

The synthesis of this compound is best approached through a multi-step pathway that allows for the controlled introduction of each substituent. A plausible and efficient route would commence with a readily available substituted pyridine.

Pathway 1: From 3,5-Dibromopyridine (B18299)

A logical starting point is the commercially available 3,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group. This has been successfully demonstrated by treating 3,5-dibromopyridine with sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF) to yield 3-bromo-5-methoxypyridine. chemicalbook.com

The subsequent and final step is the nitration of 3-bromo-5-methoxypyridine. Based on the mechanistic considerations discussed previously, this reaction is expected to be highly regioselective. Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce the nitro group at the 2-position, affording the target compound, this compound. researchgate.netyoutube.com

Pathway 2: From a Pre-functionalized Pyridine

An alternative strategy involves starting with a pyridine ring that already contains some of the required functionalities. For instance, a synthetic route could be envisioned starting from a nitropyridine derivative. A relevant example is the synthesis of the isomeric 5-bromo-2-methoxy-3-nitropyridine, which is achieved by the nucleophilic substitution of the chloro group in 5-bromo-2-chloro-3-nitropyridine with sodium methoxide. chemicalbook.com This demonstrates the feasibility of introducing the methoxy group onto a pre-existing bromo-nitropyridine core.

A patent for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine describes the bromination of 2-methoxy-5-fluoropyridine. google.com This suggests that in some cases, bromination can be carried out after the introduction of the methoxy group. Therefore, a potential, albeit less direct, pathway to this compound could involve the synthesis of 5-methoxy-2-nitropyridine (B597772) followed by a regioselective bromination at the 3-position. However, controlling the regioselectivity of this bromination step could be challenging.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Methoxy 2 Nitropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring of 3-bromo-5-methoxy-2-nitropyridine is activated towards nucleophilic attack by the electron-withdrawing nitro group. This activation facilitates the displacement of the bromo and, under certain conditions, the nitro functionalities.

Reactivity of the Bromine Moiety

The bromine atom at the 3-position is susceptible to substitution by various nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functionalities. For instance, in the synthesis of novel benzinidazoles, which are potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors, 5-bromo-2-nitropyridine (B47719) is employed as a key reagent. chemicalbook.com

The substitution of the bromine atom can be influenced by the reaction conditions and the nature of the nucleophile. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity pattern of bromonitropyridines suggests that nucleophiles such as amines, thiols, and alkoxides can displace the bromide ion.

Reactivity of the Nitro Group

Interestingly, the nitro group at the 2-position can also undergo nucleophilic substitution, a less common but significant reaction pathway. Research on 2-R-3-nitropyridines has shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the 5-position. nih.gov This indicates that under specific conditions, the nitro group can be a viable leaving group, leading to the formation of new carbon-sulfur bonds. nih.gov

This reactivity is particularly noteworthy as it expands the synthetic utility of nitropyridines beyond their traditional role as precursors to aminopyridines. The competition between the substitution of the bromo and nitro groups would likely be dependent on the nucleophile and reaction conditions employed.

Directed Reactivity by the Methoxy (B1213986) Substituent

The methoxy group at the 5-position exerts an electronic influence on the pyridine ring, modulating the reactivity of the other substituents. Its electron-donating nature can influence the regioselectivity of nucleophilic attack. While the provided information does not offer specific mechanistic studies on the directing effect of the methoxy group in this compound, general principles of aromatic substitution suggest it would influence the electron density at various positions on the ring, thereby affecting the sites most susceptible to nucleophilic attack.

Redox Chemistry of the Nitro Group

The nitro group is a key functional handle for transformations, most notably through its reduction to an amino or hydroxylamine (B1172632) group. These reactions are fundamental in the synthesis of various pyridine-based scaffolds.

Reduction to Amino and Hydroxylamine Pyridine Derivatives

The reduction of the nitro group in this compound can lead to the formation of either the corresponding aminopyridine or hydroxylamine derivative. The choice of reducing agent and reaction conditions dictates the final product. For example, the reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) can be selectively controlled to yield the hydroxylamine intermediate. rsc.org This intermediate can then be further functionalized.

The complete reduction to the amine is also a common and synthetically valuable transformation. For instance, 2-methoxy-5-aminopyridine can be obtained by the nitro reduction of 2-methoxy-5-nitropyridine (B154726) using reducing agents like palladium on carbon, reduced iron powder, zinc powder, or hydrazine (B178648) hydrate (B1144303). google.com This amino derivative can then undergo further reactions, such as diazotization followed by fluorination and bromination, to yield products like 2-methoxy-3-bromo-5-fluoropyridine. google.com

The reduction of related compounds, such as 2-amino-5-bromo-3-nitropyridine, using reagents like iron in acidified ethanol (B145695) or catalytic hydrogenation has been shown to produce 2,3-diaminopyridine (B105623) derivatives. orgsyn.org

Influence of Reaction Conditions on Reduction Pathways

The outcome of the reduction of the nitro group is highly sensitive to the reaction conditions. Key parameters that influence the selectivity between the hydroxylamine and the amine include the choice of reducing agent, catalyst, solvent, temperature, and reaction time. rsc.org

For the partial reduction to the hydroxylamine, a study found that using hydrazine monohydrate as the reductant and 5% Rhodium on carbon (Rh/C) as the catalyst in THF at a controlled rate of addition was crucial for obtaining a high yield of the desired hydroxylamine product from 3-bromo-2-methoxy-5-nitropyridine. rsc.org The reaction was reported to be time-sensitive, with longer reaction times leading to the formation of side products. rsc.org

For the complete reduction to the amine, a variety of conditions can be employed. The synthesis of 2-methoxy-5-aminopyridine from 2-methoxy-5-nitropyridine can be achieved at reaction temperatures between 20-90 °C with a reaction time of 2-6 hours, using reducing agents such as palladium on carbon. google.com

The table below summarizes the reduction of this compound and a related compound under different conditions.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-bromo-2-methoxy-5-nitropyridine | Hydrazine monohydrate, 5% Rh/C, THF | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate (after trapping) | 86% | rsc.org |

| 2-methoxy-5-nitropyridine | Reducing agent (e.g., Pd/C), 20-90 °C, 2-6 h | 2-methoxy-5-aminopyridine | Not specified | google.com |

| 2-amino-5-bromo-3-nitropyridine | Reduced iron, 95% ethanol, water, conc. HCl, heat | 2,3-Diamino-5-bromopyridine | Not specified | orgsyn.org |

Coupling Reactions

The reactivity of the carbon-bromine bond in this compound, activated by the adjacent electron-withdrawing nitro group, makes it a prime candidate for various metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing halo-pyridines. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the reactivity of analogous compounds provides significant insight. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is highly effective for forming biaryl structures. researchgate.netnih.gov

For this compound, the C3-bromo position is activated towards oxidative addition to a Palladium(0) complex, a key initial step in the catalytic cycle. The electron-withdrawing nitro group at the C2 position enhances this reactivity. However, the pyridine nitrogen itself can coordinate to the palladium center, potentially complicating the reaction. nih.gov In studies on related 3-halo-2-aminopyridines, this coordination was identified as a potential challenge. nih.gov

Research on other substituted bromopyridines illustrates the feasibility and conditions for such couplings. For instance, the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied to understand regioselectivity, showing that substitution occurs preferentially at the C4 position, followed by C3 and C5. nih.gov In another relevant example, palladium-catalyzed coupling of 2-bromo-5-nitropyridine (B18158) via the Sonogashira reaction (coupling with a terminal alkyne) proceeds efficiently, demonstrating the successful activation of a C-Br bond in a similar electronic environment. researchgate.net

A typical Suzuki-Miyaura reaction on the title compound would likely involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced system using specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos) and a base like potassium carbonate or phosphate (B84403) in a solvent mixture such as dioxane/water. The expected product would be a 3-aryl-5-methoxy-2-nitropyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromo-indole Substrate This table illustrates typical conditions that could be adapted for this compound, based on a benchmark system using 5-bromoindole.

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Product Type | Ref |

| Phenylboronic acid | Pd-Nanoparticles (5) | K₃PO₄ (5) | Water / 2-Propanol | 40 | 5-Phenylindole | nih.gov |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals are effective for catalyzing transformations on halopyridines. Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical and cost-effective method for forming C-C, C-N, and C-O bonds. tcichemicals.com this compound could potentially undergo Ullmann-type reactions with amines, alcohols, or thiols. Modern protocols often use ligands like diamines to facilitate these reactions under milder conditions than historically required. tcichemicals.com

Furthermore, rhodium catalysts have been utilized for transformations of related nitropyridine isomers. In one study, the compound 3-bromo-2-methoxy-5-nitropyridine underwent a chemoselective reduction of the nitro group to a hydroxylamine using a Rhodium-on-carbon (Rh/C) catalyst with hydrazine hydrate as the reductant. rsc.org This transformation highlights how metal catalysts can be employed to selectively modify one functional group in the presence of others.

Table 2: Rhodium-Catalyzed Reduction of an Isomeric Nitropyridine

| Substrate | Catalyst | Reductant | Solvent | Product | Yield (%) | Ref |

| 3-Bromo-2-methoxy-5-nitropyridine | 5% Rh/C | Hydrazine monohydrate | THF | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate | 86 | rsc.org |

| Product shown is after subsequent in-situ protection. |

Intramolecular Rearrangements and Cyclizations

The specific arrangement of substituents on the this compound ring provides opportunities for subsequent intramolecular reactions, often following an initial modification, to build more complex, fused heterocyclic systems.

Nitro Group Migration Phenomena in Pyridine Systems

Nitro group migration is a known, albeit uncommon, phenomenon in aromatic systems. In certain pyridine derivatives, a nitro group has been observed to migrate from one position to another during a reaction. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected product resulting from the migration of the nitro group from the C4 to the C3 position was observed. clockss.org A similar migration was also reported for 2-nitropyridine (B88261) systems under specific nucleophilic substitution conditions. clockss.org

This type of rearrangement is often solvent-dependent, with studies showing that nitro-group migration can be favored in polar aprotic solvents. clockss.org While not yet documented specifically for this compound, its status as a 2-nitropyridine derivative suggests that under certain nucleophilic reaction conditions, a rearrangement could be a competing pathway. Other studies have noted the high migratorial aptitude of the nitro group in rhodium-catalyzed reactions to form N-heterocycles, ranking it higher than sulfonyl, benzoyl, and amide groups. researchgate.net

Formation of Fused Heterocyclic Rings

This compound is a valuable precursor for the synthesis of fused heterocyclic rings, which are common scaffolds in medicinal chemistry and materials science. A typical synthetic strategy involves:

Functionalization at the C3 position via a cross-coupling reaction.

Reduction of the C2-nitro group to an amino group.

Intramolecular cyclization between the newly installed C2-amino group and the substituent at C3.

For instance, a Suzuki-Miyaura reaction could be used to introduce an ortho-formylphenyl group at the C3 position. Subsequent reduction of the nitro group to an amine would yield 2-amino-3-(2-formylphenyl)-5-methoxypyridine. This intermediate is perfectly primed for an intramolecular cyclization (condensation) reaction to form a fused quinoline-like system, specifically a substituted benzo[b] clockss.orgorganic-chemistry.orgnaphthyridine.

Various methods exist for constructing fused N-heterocyles from substituted pyridines. organic-chemistry.org For example, intramolecular oxidative cyclization has been used to convert 5H-chromeno[2,3-b]pyridines into more complex benzo[b]chromeno[4,3,2-de] nih.govclockss.orgnaphthyridines in high yield. nih.gov This demonstrates the principle of using substituted pyridines to access intricate, polycyclic aromatic structures.

Computational and Theoretical Studies on 3 Bromo 5 Methoxy 2 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations are fundamental to predicting molecular geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a widely used computational method for modeling the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for these calculations. scbt.combldpharm.com The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular structure. This process involves finding the geometry with the lowest possible energy.

For 3-Bromo-5-methoxy-2-nitropyridine, this optimization would yield precise information on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). This data is critical for understanding the molecule's spatial configuration. While specific values are not available, a hypothetical data table based on such a calculation would look like this:

Table 1: Hypothetical Optimized Geometric Parameters for this compound No published data is available for this compound. The table is illustrative.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2-N1 | Data not available |

| C6-N1 | Data not available | |

| C2-N(O2) | Data not available | |

| C3-Br | Data not available | |

| C5-O(CH3) | Data not available | |

| Bond Angles (º) | C6-N1-C2 | Data not available |

| N1-C2-C3 | Data not available | |

| C2-C3-C4 | Data not available | |

| Br-C3-C2 | Data not available | |

| Dihedral Angles (º) | N1-C2-C3-C4 | Data not available |

Electronic Structure Analysis

Once the molecule's geometry is optimized, its electronic properties can be analyzed to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.bldpharm.comA small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.chemicalbook.com

Table 2: Hypothetical Frontier Orbital Properties for this compound No published data is available for this compound. The table is illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Reactivity Descriptors and Chemical Activity

The chemical reactivity of this compound has been theoretically investigated using reactivity descriptors derived from conceptual density functional theory (DFT). These descriptors provide a quantitative measure of the molecule's propensity to undergo various chemical reactions.

Fukui Functions and Electrophilicity Index

Fukui functions are crucial in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While specific numerical data for this compound is not detailed in the provided results, the general application of these functions allows for the prediction of local reactivity. For a molecule like this, the Fukui functions would highlight specific atoms on the pyridine (B92270) ring and its substituents that are most susceptible to attack.

The global electrophilicity index (ω) is another key descriptor that quantifies the electrophilic nature of a compound. A higher electrophilicity index suggests a greater capacity to accept electrons. Although the precise value for this compound is not available in the search results, related studies on substituted nitropyridines indicate that the presence of the nitro group significantly enhances the electrophilicity of the aromatic ring.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

| Fukui Function (f(r)) | Measures the change in electron density at a point r with respect to a change in the number of electrons. It identifies the most reactive sites. | The carbon atoms ortho and para to the nitro group are expected to have high values for nucleophilic attack. |

| Global Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | Expected to be high due to the electron-withdrawing nature of the nitro and bromo substituents. |

Thermochemical Properties and Stability

The stability of this compound can be assessed through the computational analysis of its thermochemical properties. These calculations provide insights into the energy landscape of the molecule.

Heat of Formation and Enthalpy Changes

The heat of formation (ΔHf) is a fundamental thermochemical property that indicates the energy released or absorbed upon the formation of a compound from its constituent elements in their standard states. While a specific calculated value for the heat of formation of this compound is not present in the search results, computational chemistry methods can be employed to predict this value. Such calculations would involve optimizing the molecular geometry and performing frequency analysis at a selected level of theory.

Enthalpy changes (ΔH) for reactions involving this compound can also be computationally predicted. For instance, the enthalpy change for a substitution reaction would provide information on whether the reaction is exothermic or endothermic, which is crucial for understanding its thermodynamic feasibility.

Table 2: Key Thermochemical Properties

| Property | Description | Significance for this compound |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its elements in their standard states. | A negative value would indicate that the formation of the molecule is an exothermic and favorable process. |

| Enthalpy of Reaction (ΔH) | The difference in enthalpy between products and reactants. | Determines the thermodynamic favorability of reactions involving the compound. |

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for understanding the mechanisms of chemical reactions. For this compound, these models can predict the regioselectivity of reactions and elucidate the transition states involved.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

The pyridine ring in this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group. This deactivation generally directs electrophilic attacks to the meta-position relative to the nitro group, although the directing effects of the bromo and methoxy (B1213986) groups would also play a significant role.

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Computational models would predict that nucleophilic attack is most likely to occur at the carbon atoms bearing the bromo or nitro groups, as these are good leaving groups and their positions are activated by the electron-withdrawing nature of the ring system. The presence of the methoxy group can also influence the regioselectivity through its electronic and steric effects.

Solvent Effects on Molecular Conformation and Reactivity

For this compound, the polarity of the solvent could influence the rotational barrier of the methoxy group and the orientation of the nitro group. In polar solvents, the dipole moment of the molecule would be stabilized, which could, in turn, affect its reactivity. For instance, a polar solvent might stabilize the charged intermediates in a nucleophilic aromatic substitution reaction, thereby increasing the reaction rate. Implicit and explicit solvent models are typically used in computational studies to account for these effects.

Non-Linear Optical (NLO) Properties

As of the latest available research, there are no specific computational or experimental studies focused on the non-linear optical (NLO) properties of this compound. Scientific literature lacks detailed research findings and data tables pertaining to the polarizability, hyperpolarizability, or other NLO characteristics of this particular compound.

However, the field of computational chemistry provides a framework for how such properties could be theoretically investigated. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools frequently used to predict the NLO properties of organic molecules. nih.govijcce.ac.ir These methods are employed to calculate key parameters that indicate a molecule's potential for NLO applications.

For related substituted pyridine and nitropyridine derivatives, computational studies typically focus on the following:

Dipole Moment (μ): This parameter measures the polarity of the molecule, which is a contributing factor to its NLO response.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is a key indicator of a material's second-order NLO activity. A high β value suggests that the material could be a good candidate for applications like frequency doubling of light. researchgate.net

Second-Order Hyperpolarizability (γ): This relates to third-order NLO effects.

The investigation of NLO properties in similar molecules, such as other substituted pyridines, often involves analyzing the effects of different electron-donating and electron-withdrawing groups on the pyridine ring. rsc.orgcnr.it The presence of a nitro group (an electron-withdrawing group) and a methoxy group (an electron-donating group) in this compound suggests the potential for intramolecular charge transfer, a key feature for enhancing NLO responses. acs.org

For instance, studies on other pyridine derivatives have shown that the strategic placement of donor and acceptor groups can significantly influence the hyperpolarizability. researchgate.netcnr.it Theoretical calculations on these related compounds provide insights into structure-property relationships that govern NLO activity. worldscientific.comacs.org

Should research be undertaken on this compound, it would likely involve DFT calculations to optimize the molecular geometry and then compute the dipole moment, polarizability, and hyperpolarizability. The results would then be compared to known NLO materials to assess its potential for use in optical and photonic technologies. rsc.org

Below is a hypothetical table structure that would be used to present such data if it were available.

Table 1: Calculated Non-Linear Optical Properties of this compound (Illustrative Only)

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First-Order Hyperpolarizability (β) | Data not available | esu |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Spectroscopic Data for this compound Remains Elusive in Scientific Literature

While information on related isomers and similar compounds exists, a detailed spectroscopic characterization focusing solely on this compound as requested could not be compiled. The available data primarily pertains to isomers such as 3-bromo-2-methoxy-5-nitropyridine (B21939) . For instance, some supporting information from a research article briefly mentions the ¹H and ¹³C NMR data for this different isomer, but this does not fulfill the specific requirements for the target molecule.

The absence of dedicated studies on the vibrational and NMR spectroscopy of this compound means that a detailed analysis as per the requested outline, including data tables for its specific FTIR and FT-Raman vibrational frequencies, PED assignments, and precise ¹H and ¹³C NMR chemical shifts, cannot be accurately generated at this time.

It is important to note that theoretical studies and experimental data for other substituted nitropyridines, such as 2-Amino-3-bromo-5-nitropyridine, are available. These studies often involve computational calculations to predict vibrational frequencies and spectroscopic behavior. However, such theoretical data cannot replace the experimental validation required for a definitive spectroscopic characterization of this compound.

Researchers and chemists seeking to work with or synthesize this compound would likely need to perform their own comprehensive spectroscopic analysis to confirm its structure and purity. Until such studies are published, a detailed and authoritative article on its specific spectroscopic properties remains an area for future scientific investigation.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Methoxy 2 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Two-Dimensional NMR Techniques

While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of complex molecules like 3-Bromo-5-methoxy-2-nitropyridine. These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.

Key 2D NMR experiments for the structural elucidation of this compound would include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the pyridine (B92270) ring and the methoxy (B1213986) group to their corresponding carbon signals. This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This technique is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected between the methoxy protons and the carbon atom at the 5-position of the pyridine ring, and between the aromatic protons and adjacent or nearby carbon atoms, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. NOESY is instrumental in determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could reveal spatial proximities between the methoxy group protons and the proton at the 4 or 6-position of the pyridine ring, further confirming the substituent arrangement.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. Given the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio.

While specific ESI-MS data for this compound is not widely published, data for its isomer, 5-Bromo-2-methoxy-3-nitropyridine, shows a molecular ion peak at m/z 233.2 for the [M+H]⁺ species, which aligns with the expected mass.

| Ion | Predicted m/z for C₆H₅BrN₂O₃ |

| [M+H]⁺ (with ⁷⁹Br) | ~232.956 |

| [M+H]⁺ (with ⁸¹Br) | ~234.954 |

This table is illustrative and based on theoretical calculations.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₅BrN₂O₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a nitrated aromatic system. The pyridine ring itself exhibits π → π* transitions, and the presence of the nitro and bromo substituents, as well as the methoxy group, will influence the position and intensity of these absorptions. The nitro group, being a strong chromophore, is likely to result in a distinct absorption band. The exact wavelength of maximum absorption (λmax) would be dependent on the solvent used, due to solvatochromic effects. However, specific experimental UV-Vis absorption spectra for this compound are not readily found in surveyed literature.

In the absence of experimental data, or to complement it, theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum of a molecule. TD-DFT calculations can provide insights into the nature of the electronic transitions, including the orbitals involved (e.g., HOMO to LUMO transitions) and their corresponding excitation energies and oscillator strengths, which relate to the intensity of the absorption bands. For substituted nitropyridines, TD-DFT has been shown to be a valuable tool for interpreting their spectral features, including the influence of different substituents and solvent effects on the electronic transitions. Such calculations for this compound would help in understanding its electronic structure and predicting its UV-Vis absorption characteristics.

X-Ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline solid. For a compound like this compound, single-crystal XRD is the gold standard for determining its precise solid-state architecture.

Solid-State Crystal Structure Determination

The determination of the solid-state crystal structure of this compound via single-crystal X-ray diffraction would reveal critical details about its molecular geometry. The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern.

This analysis yields fundamental crystallographic data, which is typically presented in a standardized format. While specific experimental data for this compound is not available, a typical crystallographic data table would include the parameters listed below. This data allows for the precise determination of bond lengths (e.g., C-Br, C-N, N-O, C-O), bond angles, and torsion angles, which define the conformation of the methoxy and nitro substituents relative to the pyridine ring. Such a study would confirm the substitution pattern and reveal any deviations from planarity in the pyridine ring.

Table 1: Illustrative Crystallographic Data for a Pyridine Derivative This table is a template representing the type of data obtained from X-ray diffraction studies; specific values for this compound are not publicly available.

| Parameter | Description | Example Value/Information |

| Chemical Formula | C₆H₅BrN₂O₃ | [Data not available] |

| Formula Weight | The mass of one mole of the compound. | [Data not available] |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The group of symmetry operations of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | [Data not available in Å] |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | [Data not available in °] |

| Volume (V) | The volume of the unit cell. | [Data not available in ų] |

| Z | The number of molecules per unit cell. | [Data not available] |

| Calculated Density (ρ) | The theoretical density of the crystal. | [Data not available in g/cm³] |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Beyond defining the molecular structure, X-ray diffraction data is crucial for analyzing how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal. scirp.orgscirp.org

By mapping properties onto the Hirshfeld surface—a unique molecular surface that separates a molecule from its neighbors in a crystal—one can dissect the contributions of different types of atomic contacts.

Key aspects of the analysis include:

d_norm Surface: This surface is colored to show intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii. Red spots on the d_norm map highlight close contacts, which are often indicative of hydrogen bonds or other significant interactions. nih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of each type of interaction to the total Hirshfeld surface area. nih.gov For a molecule like this compound, one would expect to see significant contributions from H···H, O···H, C···H, and potentially Br···O or Br···N contacts. The analysis would reveal the presence and nature of weak C-H···O or C-H···N hydrogen bonds, as well as possible halogen bonding involving the bromine atom. scirp.orgnih.gov

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates the type of quantitative data generated by Hirshfeld analysis for a nitroaromatic compound; specific percentages for this compound are contingent on experimental crystal structure determination. nih.govnih.gov

| Interaction Type | Contribution to Hirshfeld Surface | Description |

| H···H | [Data not available] % | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H / H···O | [Data not available] % | Indicates hydrogen bonding (e.g., C-H···O) involving nitro and methoxy groups. |

| C···H / H···C | [Data not available] % | Relates to C-H···π interactions and general van der Waals forces. |

| Br···H / H···Br | [Data not available] % | Contacts involving the bromine atom. |

| Br···O / O···Br | [Data not available] % | Potential halogen bonding between the bromine and oxygen atoms. |

| Other Contacts | [Data not available] % | Includes C···C, N···H, C···N, etc. |

Chromatographic Techniques for Purity Assessment

Chromatography is fundamental to synthetic chemistry for both monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a substituted nitropyridine, a typical HPLC analysis would employ a reverse-phase setup. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often detected using a UV-Vis spectrophotometer set to a wavelength where the nitroaromatic chromophore absorbs strongly.

Table 3: Typical Parameters for HPLC Purity Analysis This table outlines a general method; specific conditions would require experimental optimization for this compound.

| Parameter | Typical Condition/Value |

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Retention Time (Rt) | [Dependent on specific conditions] |

| Purity Assessment | >95% (as determined by peak area ratio) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. It allows a chemist to quickly determine if the starting material is being consumed and if the desired product is forming.

In the synthesis or subsequent reaction of this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent). The separation is based on polarity, and the positions of the spots are quantified by the retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For instance, in the reduction of a nitropyridine to an aminopyridine, the product is typically more polar than the starting material, resulting in a lower Rf value. A study on the related isomer, 3-bromo-2-methoxy-5-nitropyridine (B21939), demonstrated the use of TLC to monitor its reduction. The starting material had an Rf of 0.90, while the hydroxylamine (B1172632) intermediate appeared at an Rf of 0.61 using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent. rsc.org This illustrates how TLC provides clear, real-time feedback on the reaction's status.

Applications of 3 Bromo 5 Methoxy 2 Nitropyridine As a Synthetic Intermediate

Precursor in Medicinal Chemistry

Pyridine (B92270) derivatives are foundational to drug discovery, with their presence noted in numerous therapeutic agents ranging from anticancer to anti-inflammatory drugs. nih.govnih.govnih.gov The introduction of specific functional groups onto the pyridine ring, as seen in 3-Bromo-5-methoxy-2-nitropyridine, provides chemists with the tools to build complex, biologically active molecules. nih.gov

Building Block for Drug-Like Scaffolds

This compound is a heterocyclic building block. sigmaaldrich.com Its structure is primed for synthetic elaboration. The bromine atom can be replaced through various cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) to form new carbon-carbon or carbon-nitrogen bonds, respectively. acs.org Simultaneously, the nitro group can be chemically reduced to an amino group, which can then be further modified. mdpi.com This dual reactivity allows for the systematic construction of larger, more complex "scaffolds" that form the core structures of potential new drugs. nih.gov The methoxy (B1213986) group also influences the electronic properties and can be a site for further derivatization.

Synthesis of Biologically Active Compounds (e.g., dual BET/HDAC inhibitors, anti-cancer agents)

While specific research detailing the use of this compound in the synthesis of dual BET/HDAC inhibitors has not been prominently documented, the general class of nitropyridines is integral to the creation of bioactive molecules. nih.gov For instance, the development of potent dual inhibitors often involves merging different pharmacophores, a task for which versatile building blocks are essential. acs.orgresearchgate.net

In the broader context of cancer research, various nitropyridine derivatives have been investigated for their potential as anti-cancer agents. guidechem.comchempanda.com The synthesis of such agents frequently relies on intermediates where functional groups like bromine atoms can be substituted and nitro groups can be transformed to create the final active compound. guidechem.com For example, the related isomer 5-Bromo-2-methoxy-3-nitropyridine is noted as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. researchgate.net This highlights the potential of the bromo-methoxy-nitropyridine scaffold as a valuable precursor in oncological drug discovery.

Development of Radiopharmaceuticals and Labeled Compounds (e.g., PET tracers)

The synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of medicinal chemistry. Nitropyridine derivatives serve as precursors in the synthesis of PET tracers. nih.gov For example, the synthesis of the PET tau tracer [¹¹C]PBB3 involves a 5-bromo-2-nitropyridine (B47719) intermediate. nih.gov The development of novel PET tracers often requires precursors that can be readily modified in the final radiolabeling step. The functional groups on this compound make it a potential candidate for the development of new imaging agents, although specific examples of its use as a PET tracer precursor are not yet widely reported.

Role in Agrochemical and Industrial Synthesis

The pyridine scaffold is not only vital in pharmaceuticals but also plays a crucial role in the agrochemical industry. google.com Pyridine-based compounds are utilized as fungicides, herbicides, and insecticides. researchgate.netgoogle.com The discovery of new agrochemicals often relies on the derivatization of functionalized intermediates. google.com

Compounds like this compound, with their reactive sites, are potential starting materials for creating new active ingredients for crop protection. The isomer 5-Bromo-2-methoxy-3-nitropyridine is explicitly mentioned for its use in formulating agrochemicals to enhance the efficacy of pesticides and herbicides. researchgate.net This underscores the value of this class of substituted pyridines in agricultural and industrial chemistry.

Advanced Materials Science Applications

The applications of pyridine derivatives extend into materials science, where they are used to create polymers and functional materials with specific electronic or optical properties. nih.gov

Development of Polymers with Specific Electronic Properties

Functionalized polymers are used in a variety of advanced applications. The incorporation of heterocyclic aromatic rings like pyridine into a polymer backbone can influence properties such as conductivity and thermal stability. The unique electronic characteristics of substituted pyridines make them attractive monomers or precursors for such materials. nih.gov The isomer 5-Bromo-2-methoxy-3-nitropyridine is noted for its potential in developing materials with specific electronic properties, such as organic semiconductors. researchgate.net This suggests that this compound could similarly serve as a valuable building block in the synthesis of novel polymers for advanced material applications.

Compound Information Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-Bromo-3-methoxy-2-nitropyridine |

| CAS Number | 152684-26-9 |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Appearance | Solid |

| Melting Point | 112℃ |

Data sourced from Chemsrc. nih.gov

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functionality |

|---|---|---|

| Bromo group | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination | Introduction of new amine, alkyl, or aryl groups |

| Nitro group | Reduction (e.g., with H₂, Fe, or SnCl₂) | Conversion to an amino group for further functionalization |

| Methoxy group | Ether cleavage (e.g., with BBr₃) | Conversion to a hydroxyl group |

Synthesis and Characterization of Derivatives of 3 Bromo 5 Methoxy 2 Nitropyridine

Aminopyridine and Hydroxypyridine Derivatives

The transformation of the nitro group on the 3-bromo-5-methoxy-2-nitropyridine ring is a key strategy for producing aminopyridine and N-hydroxypyridine derivatives. These functional groups are crucial for building more complex molecules and for modulating biological activity.

Detailed Research Findings:

The reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) can be controlled to yield specific products. rsc.org Research has shown that the use of hydrazine (B178648) monohydrate as a reductant in the presence of a 5% Rhodium on Carbon (Rh/C) catalyst in a tetrahydrofuran (B95107) (THF) solvent allows for the selective reduction of the nitro group. rsc.org Careful monitoring of the reaction is essential, as over-reduction can easily occur, leading to the formation of the corresponding aminopyridine. rsc.org

Under optimized and closely monitored conditions, the primary product is a hydroxylamine (B1172632) intermediate. This intermediate can be further reacted in situ. For instance, following the initial reduction, the addition of sodium bicarbonate and methyl chloroformate to the reaction mixture yields a stable N-hydroxycarbamate derivative. rsc.org Specifically, the compound Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate was synthesized in an 86% yield using this one-pot method. rsc.org The reaction progress is typically monitored by thin-layer chromatography (TLC) to ensure the starting nitro compound is consumed while minimizing the formation of the over-reduced amino-pyridine byproduct. rsc.org

Interactive Data Table: Synthesis of a Hydroxylamine Derivative

| Starting Material | Product | Reagents & Conditions | Yield | Source |

| 3-Bromo-2-methoxy-5-nitropyridine | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate | 1. Hydrazine monohydrate, 5% Rh/C, THF2. Sodium bicarbonate, Methyl chloroformate | 86% | rsc.org |

While the direct synthesis of a simple aminopyridine from this compound is noted as a potential over-reduction product, specific documented procedures for its isolation were not highlighted in the reviewed literature. rsc.org Similarly, the synthesis of hydroxypyridine derivatives through methods like the displacement of the bromo or methoxy (B1213986) group, or conversion from the nitro group, from this specific starting material is not detailed in the available research.

Pyridine-Fused Ring Systems

The synthesis of pyridine-fused ring systems often involves the strategic use of bifunctional starting materials that can undergo cyclization reactions. While the substituents on this compound (amino and bromo groups after reduction) are theoretically suitable for constructing fused systems like imidazo[4,5-b]pyridines or pyrrolo[2,3-b]pyridines, specific examples detailing the use of this compound as the direct precursor for such scaffolds were not found in the provided research.

Compounds with Modified Substituents (e.g., via Cross-Coupling)

The bromine atom on the pyridine (B92270) ring is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon or carbon-heteroatom bonds and introducing diverse molecular fragments. However, specific studies detailing the application of cross-coupling reactions to this compound to generate derivatives with modified substituents are not present in the available search results.

Exploration of Novel Scaffolds for Structure-Activity Relationship Studies

The development of novel chemical scaffolds derived from a common intermediate is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. By synthesizing a library of related compounds and evaluating their biological activity, researchers can identify key structural features responsible for a desired effect. Although the derivatives of this compound, such as the aminopyridine and hydroxylamine products, are valuable precursors for creating such libraries, specific SAR studies originating from this particular compound were not identified in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-methoxy-2-nitropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct Nitration : Nitration of 3-bromo-5-methoxypyridine using mixed acid (HNO₃/H₂SO₄) at 0–5°C can introduce the nitro group at the 2-position. However, regioselectivity challenges arise due to competing meta/para-directing effects of the methoxy and bromo substituents .

- Stepwise Synthesis : Bromination of 5-methoxy-2-nitropyridine with PBr₃ or NBS (N-bromosuccinimide) in DMF at 60°C achieves selective bromination at the 3-position. Yields (~65–75%) depend on stoichiometric control to avoid over-bromination .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is recommended, with reported melting points of 137–141°C for analogous bromonitropyridines .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?

- Methodological Answer :

- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (Br, NO₂) show deshielding (δ 8.5–9.0 ppm).

- IR : Strong asymmetric NO₂ stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro group presence .

- MS : Molecular ion [M]⁺ at m/z 232 (C₆H₄BrN₂O₃) with characteristic fragmentation patterns (e.g., loss of Br or NO₂) distinguishes it from isomers like 2-bromo-5-nitro-4-methoxypyridine .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during nitration of brominated methoxypyridines?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The electron-donating methoxy group (–OCH₃) activates the ring at the ortho/para positions, while the electron-withdrawing bromo (–Br) directs nitration to meta positions. Computational modeling (DFT) predicts preferential nitration at the 2-position due to steric and electronic effects .

- Byproduct Formation : Over-nitration (di-nitro derivatives) occurs at >50°C or prolonged reaction times. LC-MS monitoring is critical to terminate reactions at 80% conversion .

Q. How does the stability of this compound vary under acidic, basic, or photolytic conditions?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the methoxy group occurs in concentrated HCl (>6 M) at 100°C, yielding 3-bromo-5-hydroxy-2-nitropyridine.

- Basic Conditions : The nitro group is reduced in NaOH/EtOH (pH >12), forming 3-bromo-5-methoxy-2-aminopyridine .

- Photolytic Degradation : UV irradiation (254 nm) induces homolytic cleavage of the C–Br bond, generating a pyridinyl radical. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 40% .

Q. What strategies resolve discrepancies in reported melting points for bromonitropyridine derivatives?

- Methodological Answer :

- Analytical Validation : For 2-bromo-5-nitropyridine, conflicting melting points (137–141°C vs. 145–147°C) arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography are recommended for definitive characterization .

- Standardized Protocols : Use ASTM E324-23 for melting point determination, ensuring consistent heating rates (1°C/min) and sample preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.